molecular formula C24H32N4O2 B2479829 N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-phenethyloxalamide CAS No. 898432-38-7

N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-phenethyloxalamide

Cat. No. B2479829
CAS RN: 898432-38-7
M. Wt: 408.546
InChI Key: RBWJMKMFOFSLRB-UHFFFAOYSA-N
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Description

N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-phenethyloxalamide, also known as MP-10, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine.

Scientific Research Applications

Fluorescent Probes for Metal Ions and Amino Acids

Compounds similar to N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-phenethyloxalamide have been investigated for their selective and sensitive detection capabilities towards metal ions like Hg2+ and Cu2+ in aqueous solutions. Such compounds exhibit fluorescence quenching in the presence of these ions, indicating their potential application as fluorescent probes. This property can be leveraged for environmental monitoring and biological imaging applications (Guo et al., 2014).

Crystal Structure Analysis

The structural analysis of similar compounds provides insights into their conformation and the potential for interaction with other molecules. For instance, the crystal structure of 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole has been detailed, showing its potential utility in understanding molecular conformations and designing new molecules with specific biological or chemical properties (Özbey et al., 2001).

Serotonin Ligands

Arylpiperazine derivatives, which are structurally related to the compound , have been identified as high-affinity serotonin ligands, specifically targeting the 5-HT1A receptor. This highlights their potential application in the development of therapeutic agents for neurological and psychiatric disorders (Glennon et al., 1988).

Corrosion Inhibitors

Compounds with bipyrazole derivatives, similar to the structure of N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-phenethyloxalamide, have been studied for their potential as corrosion inhibitors. Theoretical studies using density functional theory (DFT) have helped elucidate their inhibition efficiencies and reactive sites, indicating their application in protecting metals from corrosion (Wang et al., 2006).

Antimicrobial Agents

Thiazolidinone derivatives, structurally related to the compound of interest, have shown promise as antimicrobial agents. Their synthesis and evaluation against various bacterial and fungal strains indicate their potential application in addressing microbial resistance and the development of new antimicrobial drugs (Patel et al., 2012).

properties

IUPAC Name

N'-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O2/c1-19-8-10-21(11-9-19)22(28-16-14-27(2)15-17-28)18-26-24(30)23(29)25-13-12-20-6-4-3-5-7-20/h3-11,22H,12-18H2,1-2H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBWJMKMFOFSLRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NCCC2=CC=CC=C2)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)-N2-phenethyloxalamide

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